N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine
Description
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Properties
IUPAC Name |
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4S2/c1-2-7-12-8(15-13-7)10-4-6-5(9)3-11-14-6/h3H,2,4H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZYZFLDWHQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCC2=C(C=NS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-bromo-1,2-thiazole with 3-ethyl-1,2,4-thiadiazole-5-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiadiazole derivatives, such as:
- 4-bromo-1,2-thiazole
- 3-ethyl-1,2,4-thiadiazole
- Various substituted thiazoles and thiadiazoles .
Uniqueness
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine is unique due to its specific combination of thiazole and thiadiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
